molecular formula C10H11BrClNO2 B2604882 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide CAS No. 1211485-36-7

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide

Cat. No.: B2604882
CAS No.: 1211485-36-7
M. Wt: 292.56
InChI Key: UXHQRVPOYMQTBZ-UHFFFAOYSA-N
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Description

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups attached to a phenyl ring. These functional groups impart specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide typically involves multiple steps. One common method starts with the acylation of an aromatic compound followed by halogenation. For instance, a Friedel-Crafts acylation can be used to introduce the propanamide group onto the aromatic ring. This is followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • N-(4-bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide
  • 3-(3-chloro-4-methoxyphenyl)-N-(2,6-dichlorophenyl)propanamide

Uniqueness

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide is unique due to the specific combination of bromine, chlorine, and methoxy groups on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHQRVPOYMQTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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